2,6-DI-Tert-butylphenol

Description

Significance of Alkylated Phenols in Chemical Science and Technology

Alkylated phenols are a class of organic compounds that are foundational to the fine chemicals industry. slchemtech.com These compounds, characterized by a phenol (B47542) molecule with one or more alkyl groups attached to its aromatic ring, possess modified chemical and physical properties that make them indispensable in numerous industrial applications. slchemtech.comwikipedia.org The addition of alkyl groups enhances properties such as thermal stability, surface activity, and compatibility with other chemicals. slchemtech.com

Their applications are diverse and critical. Alkylated phenols are key precursors in the synthesis of non-ionic surfactants, which are used extensively in detergents, emulsifiers, and dispersants. slchemtech.comfactmr.com They also serve as resin modifiers to improve the durability of coatings and adhesives, as preservatives to extend product shelf life, and as additives in lubricants and fuels to prevent degradation. slchemtech.comcymitquimica.comaftonchemical.com In the polymer industry, derivatives of alkyl phenols function as UV stabilizers and antioxidants, preventing the oxidation of plastics and thereby extending their lifespan. factmr.comdataintelo.com

Historical Development of Research on 2,6-Di-tert-butylphenol (B90309)

Research into sterically hindered phenols, such as this compound (2,6-DTBP), gained momentum due to their notable stability and antioxidant properties. wiley.com The bulky tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group sterically hinder the phenolic proton, making it a highly effective radical scavenger. wiley.comresearchgate.net

The industrial synthesis of 2,6-DTBP is primarily achieved through the Friedel–Crafts alkylation of phenol with isobutene. wikipedia.org This process requires a catalyst, typically an aluminum phenoxide, to selectively direct the bulky tert-butyl groups to the ortho positions. wikipedia.orggoogle.com Early methods involved high pressures and temperatures. For instance, one known method involved the alkylation of phenol with isobutylene (B52900) at 150°C under pressures of 45 to 50 atm, yielding 76-79% of 2,6-DTBP. google.com Another early patent described using aluminum chloride as a catalyst at 70 atm, which resulted in a yield of 56-60%. google.com

Over the years, research has focused on improving the selectivity and efficiency of this synthesis. The use of aluminum tris-(phenolate) as a catalyst at temperatures between 100 and 125°C and pressures up to 25 bar became a common method. chemicalbook.com Further refinements have aimed at conducting the reaction under milder conditions, such as atmospheric pressure, and increasing the purity of the final product. google.comgoogle.com

Scope and Research Trajectory for this compound

The primary application of this compound is as an antioxidant and UV stabilizer for hydrocarbon-based products, including petrochemicals and plastics. aftonchemical.comwikipedia.org It is particularly useful in preventing gumming in aviation fuels. aftonchemical.comwikipedia.org The global production of 2,6-DTBP is significant, with estimates around 15,000 metric tonnes per year, reflecting its industrial importance. globallcadataaccess.org

Current and future research trajectories for 2,6-DTBP are expanding beyond its traditional roles. It serves as a crucial intermediate in the synthesis of more complex and higher molecular weight antioxidants. wikipedia.orggloballcadataaccess.org For example, it is a precursor to compounds like Irganox 1098 and is used in the synthesis of probucol (B1678242) and nicanartine. wikipedia.orgvinatiorganics.com

The unique reactivity of the sterically hindered phenol group continues to be an area of active investigation. Studies have explored its catalytic oxidation and its reactions with various agents to produce new derivatives. rsc.orgacs.orgtandfonline.com For instance, the iridium-catalyzed C4-alkylation of this compound opens pathways for creating new C-C bonds. thieme-connect.com Furthermore, the compound's ability to act as a "chameleonic" molecule, switching from an antioxidant to a pro-oxidant under certain conditions, is being explored for potential applications in medicine. nih.govmdpi.com The market for 2,6-DTBP is projected to grow, driven by the increasing demand for high-performance materials in the automotive, construction, and electronics industries. dataintelo.comgithub.com

Properties of this compound

This compound is a colorless to light yellow crystalline solid at room temperature. cymitquimica.comnih.gov Its physical and chemical properties are largely defined by the two bulky tert-butyl groups flanking the hydroxyl group on the phenol ring.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₂O wikipedia.orgvinatiorganics.com |

| Molar Mass | 206.329 g·mol⁻¹ wikipedia.orgvinatiorganics.com |

| Appearance | Low-melting colourless to light yellow solid wikipedia.orgvinatiorganics.comnih.gov |

| Melting Point | 34 to 37 °C (93 to 99 °F; 307 to 310 K) wikipedia.orgvinatiorganics.com |

| Boiling Point | 253 °C (487 °F; 526 K) wikipedia.orgvinatiorganics.com |

| Flash Point | 118 °C (244 °F; 391 K) wikipedia.org |

| Solubility | Insoluble in water and alkali; soluble in organic solvents like benzene (B151609), ethyl alcohol, and hydrocarbons. cymitquimica.comvinatiorganics.com |

| Vapor Pressure | 0.0073 mmHg nih.gov |

| log Kow (Octanol-water partition coefficient) | 4.92 nih.gov |

Industrial Production

The industrial production of this compound is achieved by the alkylation of phenol with isobutene. wikipedia.org The reaction is catalyzed by aluminum phenoxide, which selectively promotes ortho-alkylation. aftonchemical.comwikipedia.org

Reaction: C₆H₅OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂C₆H₃OH wikipedia.org

This process is typically carried out at temperatures ranging from 0°C to 80°C in the presence of a diluent. vinatiorganics.com The reaction mixture usually contains by-products such as 2-tert-butylphenol (B146161), 2,4-di-tert-butylphenol (B135424), and 2,4,6-tri-tert-butylphenol (B181104), which are then separated through rectification. google.com

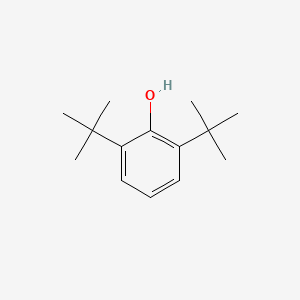

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCPKDPYUFEZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24676-69-5 (potassium salt) | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6027052 | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

487 °F at 760 mmHg (USCG, 1999), 253 °C | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor) | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³ | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0 | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light straw, crystalline solid, Colorless solid | |

CAS No. |

128-39-2 | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21294V58PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), 37 °C, 36-37 °C | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8508 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5616 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,6-DI-TERT-BUTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1611 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Mechanisms of 2,6 Di Tert Butylphenol

Catalytic Alkylation Routes for 2,6-Di-tert-butylphenol (B90309) Formation

The formation of this compound can be approached through direct alkylation of phenol (B47542) or by the subsequent alkylation of an intermediate, 2-tert-butylphenol (B146161). Each route presents distinct advantages and challenges, with the choice of catalyst and reaction parameters being paramount for achieving high selectivity.

Alkylation of Phenol with Isobutylene (B52900): Catalytic Systems (e.g., Aluminum Phenolates)

The direct alkylation of phenol with isobutylene is a common industrial method for producing this compound. wikipedia.org Aluminum phenolate (B1203915) is a key catalyst in this process, favoring the formation of ortho-substituted products. wikipedia.orgresearchgate.net The reaction is typically carried out at elevated temperatures, often between 100°C and 120°C, and under pressures that can reach up to 25 bars. google.com The catalyst itself can be generated in situ by dissolving aluminum in the phenol that is to be alkylated. google.com

While effective, this method can also produce other isomers, such as 2,4-di-tert-butylphenol (B135424) and the trisubstituted 2,4,6-tri-tert-butylphenol (B181104). prepchem.comgoogle.com The use of a strong Lewis acid like the Al³⁺ ion is necessary to achieve selective ortho-alkylation; conventional Brønsted acids tend to favor the formation of 2,4-di-tert-butylphenol. wikipedia.org

| Catalyst System | Typical Temperature | Typical Pressure | Key Outcome |

| Aluminum Phenolate | 100-120°C google.com | Up to 25 bars google.com | Favors ortho-alkylation wikipedia.orgresearchgate.net |

| Brønsted Acids | - | - | Favors para-alkylation wikipedia.org |

Alkylation of 2-tert-butylphenol: Selective Synthesis Strategies

An alternative and often more selective route to this compound involves the alkylation of 2-tert-butylphenol with isobutylene. google.com This two-step approach first synthesizes the mono-substituted phenol, which is then further alkylated. This strategy can offer greater control over the final product distribution, minimizing the formation of undesired isomers. google.com

A notable advancement in this area involves the use of aluminum tris-(2-tert-butylphenolate) as a catalyst. google.com This catalytic system allows the reaction to proceed at significantly lower temperatures (0°C to 80°C) and pressures (0.1 to 11 bars) compared to the direct alkylation of phenol. google.com The use of diluents, such as saturated aliphatic or cycloaliphatic hydrocarbons, can further enhance the selectivity and yield of this compound while reducing the formation of 2,4,6-tri-tert-butylphenol. google.com

Influence of Catalyst Structure and Reaction Conditions on Product Yield and Selectivity

The structure of the catalyst and the specific reaction conditions employed have a profound impact on the yield and selectivity of this compound. The choice of catalyst is a primary determinant of isomeric distribution. For instance, aluminum phenoxide-type catalysts are known to promote ortho-alkylation, leading to higher yields of this compound. researchgate.netwhiterose.ac.uk

Lowering the reaction temperature and catalyst concentration can lead to improved selectivity and higher conversion of 2-tert-butylphenol. researchgate.net Working at lower temperatures in the presence of an excess of isobutene or specific aliphatic solvents has been shown to enhance the formation of this compound. researchgate.net For example, reacting 2-tert-butylphenol with an excess of isobutene at 10°C and a pressure of 1.5 bars in the presence of aluminum tris-(2-tert-butylphenolate) can significantly reduce the amount of the undesirable 2,4,6-tri-tert-butylphenol. google.com

| Parameter | Effect on Yield and Selectivity |

| Catalyst Type | Aluminum phenoxides favor ortho-alkylation. researchgate.netwhiterose.ac.uk |

| Temperature | Lower temperatures can improve selectivity. researchgate.net |

| Catalyst Concentration | Lower concentrations can lead to higher conversion and reduced by-products. researchgate.net |

| Solvent/Diluent | Specific aliphatic solvents can enhance selectivity. google.comresearchgate.net |

| Reactant Ratio | An excess of isobutene can reduce the formation of tri-substituted by-products. google.comresearchgate.net |

Mechanistic Elucidation of Alkylation Processes

The mechanism of phenol alkylation is complex and has been the subject of considerable research. The prevailing theories aim to explain the observed regioselectivity and the influence of different catalytic systems.

Proposed Reaction Mechanisms (e.g., Chain Ion Mechanism, Coordinated Aluminum Complexes)

The traditional view of phenol alkylation often involves a Friedel-Crafts-type mechanism with the formation of a carbocation intermediate. slchemtech.com However, to explain the high ortho-selectivity observed with aluminum phenolate catalysts, alternative mechanisms have been proposed. One such mechanism suggests the involvement of a coordinated aluminum complex. researchgate.net

A proposed mechanism posits that a monomeric, coordinatively unsaturated aluminum tris-(2-tert-butylphenolate) complex is the active catalytic species. researchgate.net During the catalytic cycle, this complex is thought to transform into an aluminum bis(2-tert-butylphenolate)-(2,6-di-tert-butylphenolate) complex. The more sterically hindered 2,6-di-tert-butylphenolate ligand is then displaced by 2-tert-butylphenol, regenerating the initial catalyst as long as an excess of 2-tert-butylphenol is present. researchgate.net

Another perspective, particularly when using cation-exchange resin catalysts, suggests a neutral-pathway mechanism that accounts for the initial high concentration of phenolic ether. nih.govresearchgate.net This is followed by an ionic rearrangement mechanism where the alkyl group migrates from the ether to form C-alkylphenols, a process facilitated by protonation which lowers the transition barriers. nih.govresearchgate.net

Kinetic Studies of Alkylation Reactions

Kinetic studies of phenol alkylation with isobutylene have provided valuable insights into the reaction dynamics. When using a cation exchange resin like Amberlyst 15, the reaction rate has been observed to increase with both catalyst concentration and reaction temperature. researchgate.net The apparent activation energies for the formation of ortho-alkylate, para-alkylate, and dialkylate have been determined to be 57.7, 51.5, and 46.4 kJ mol⁻¹, respectively. researchgate.net

In studies using sulfuric acid as a catalyst, it has been shown that ortho and para substitution initially occur at roughly the same rate. researchgate.net As the reaction progresses, the isomer distribution shifts in favor of the para isomer, indicating that the alkylation is a reversible process. researchgate.net

Role of Phenoxide Species: Monomers and Dimers in Catalysis

The catalytic activity of alkali metal phenoxides derived from this compound is significantly influenced by their aggregation state, specifically the equilibrium between monomeric and dimeric species. lp.edu.ua The temperature at which these phenoxides are prepared is a determining factor in their subsequent catalytic efficacy. lp.edu.ua For instance, potassium or sodium 2,6-di-tert-butylphenoxides synthesized at temperatures exceeding 433 K (160 °C) exist predominantly as monomers, which exhibit higher catalytic activity. lp.edu.ua Upon cooling, these monomers can associate to form dimers. lp.edu.ua

These phenoxide species, particularly potassium 2,6-di-tert-butylphenoxide (ArOK), are effective catalysts in the alkylation of this compound. tandfonline.comresearchgate.net The catalytic system often involves the phenoxide in conjunction with an alkali metal hydroxide (B78521), such as potassium hydroxide (KOH). tandfonline.comdocumentsdelivered.com The mechanism of this catalytic alkylation is complex, involving a chain reaction with the participation of ion pairs. researchgate.netresearchgate.net The specific form of the phenoxide—monomer or dimer—affects the reaction kinetics. lp.edu.uaresearchgate.net Studies have shown that the monomeric form of the catalyst leads to higher reaction rates in the alkylation of this compound with methyl acrylate (B77674). lp.edu.uaresearchgate.net

In a different context, the synthesis of this compound itself via the alkylation of 2-tert-butylphenol with isobutene can be catalyzed by aluminium tris-(2-tert-butylphenolate). researchgate.net A proposed mechanism suggests that a monomeric, coordinatively unsaturated aluminium complex is the active catalytic species. researchgate.net This complex is transformed during the catalytic cycle, and the regeneration of the initial catalyst depends on the presence of excess 2-tert-butylphenol. researchgate.net

Derivatization Strategies for this compound

This compound serves as a crucial intermediate for the synthesis of a wide range of derivatives, particularly more complex antioxidants used to stabilize polymers and other materials. wikipedia.orgvinatiorganics.com Derivatization strategies often target the para-position of the phenol, leveraging the steric hindrance from the two tert-butyl groups to direct reactions.

A key derivatization method is the Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The alkylation of this compound with methyl acrylate is a prominent example of this strategy, conducted under basic conditions. tandfonline.comwikipedia.org This reaction is efficiently catalyzed by a system consisting of an alkali metal 2,6-di-tert-butylphenolate and an alkali metal hydroxide. tandfonline.com

The reaction yields methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. lp.edu.uawikipedia.org The kinetics of this catalytic alkylation are dependent on the preparation method of the potassium 2,6-di-tert-butylphenoxide catalyst. researchgate.netresearchgate.net For instance, using a monomeric form of the catalyst, prepared at temperatures above 180°C, can result in product yields of up to 98%. lp.edu.uaresearchgate.net The reaction proceeds through a catalytic chain mechanism involving ion pairs. researchgate.net

Table 1: Michael Addition of this compound with Methyl Acrylate

| Reactants | Catalyst System | Product | Typical Yield | Reference |

|---|---|---|---|---|

| This compound, Methyl Acrylate | Potassium 2,6-di-tert-butylphenoxide (ArOK), Potassium Hydroxide (KOH) | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Up to 98% | lp.edu.uaresearchgate.net |

The derivatives of this compound are pivotal as precursors for a variety of complex, high-performance antioxidants. wikipedia.org The product of the Michael addition with methyl acrylate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is itself a key starting material for synthesizing more elaborate antioxidants like Irganox 1098 through transesterification reactions. researchgate.netwikipedia.org

Another strategy involves reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid (a derivative of this compound) with aryl hydrazides in the presence of phosphorus oxychloride. mdpi.com This synthesis produces novel 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols, which are compounds that exhibit significant free-radical scavenging abilities. mdpi.com The 1,3,4-oxadiazole (B1194373) moiety enhances the antioxidant activity due to the increased stability of the resulting free radical through resonance. mdpi.com

Furthermore, this compound can be used to create precursors for antioxidants through Mannich reactions. For example, reacting this compound with formaldehyde (B43269) and methanol (B129727) in the presence of a Mannich base catalyst produces 2,6-di-tert-butyl-4-methoxymethylphenol. google.com This compound can then be reacted with aromatic compounds like mesitylene (B46885) to synthesize large, multifunctional hindered phenolic antioxidants such as 1,3,5-trimethyl-2,4,6-tri-(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. google.com

Table 2: Examples of Complex Antioxidants Derived from this compound

| Precursor | Reaction Type | Resulting Antioxidant/Derivative | Application/Significance | Reference |

|---|---|---|---|---|

| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Transesterification | Irganox 1098 | High-performance polymer stabilizer | wikipedia.org |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Condensation with aryl hydrazides | 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols | Compounds with significant antioxidant activity | mdpi.com |

Molecular Structure, Intramolecular Dynamics, and Spectroscopic Characterization

Unraveling Molecular Dynamics through Rotational Spectroscopy and Tunnelling Phenomena

Rotational spectroscopy has proven to be a powerful tool for investigating the detailed structure and internal dynamics of 2,6-di-tert-butylphenol (B90309). unibo.it Analysis of its rotational spectrum, conducted in a jet expansion, has revealed the presence of both fine and hyperfine tunnelling components, which provide profound insights into the molecule's intramolecular motions. unibo.itunibo.it

The Torsional Dance of the Hydroxyl Group

A prominent feature of the rotational spectrum of this compound is a significant spectral doubling, with two distinct groups of lines separated by approximately 190 MHz. unibo.itbohrium.com This splitting is attributed to the torsional motion of the hydroxyl (-OH) group. unibo.itunibo.it This phenomenon, known as tunnelling, arises from the hydroxyl group moving between two equivalent positions within the plane of the benzene (B151609) ring. unibo.itnih.gov This is similar to the tunnelling observed in phenol (B47542), although the splitting in phenol is around 60 MHz. nih.gov The bulky tert-butyl groups on either side of the hydroxyl group create a specific potential energy landscape that governs this motion. unibo.it

A Closer Look at Fine and Hyperfine Tunnelling Components

The rotational spectrum of this compound is characterized by a series of transitions that are split into fine and hyperfine components. unibo.it The primary and most significant splitting of about 190 MHz is a direct consequence of the large amplitude torsional motion of the hydroxyl group. unibo.it The spectrum was successfully reproduced using a two-state torsion-rotation semirigid Hamiltonian for each pair of torsional states, labeled as 0-1, 2-3, and 4-5. unibo.it The smaller, sub-MHz splittings that create the fine structure are thought to be linked to the internal rotations of the methyl groups within the tert-butyl substituents. unibo.itmdpi.com Understanding the intricate details of these hyperfine components is an ongoing area of research. nih.govscimarina.org

Computational Chemistry: A Complementary Perspective

Computational methods provide a powerful and complementary approach to experimental studies for understanding the molecular structure and conformational landscape of this compound.

Pinpointing the Equilibrium Structure

Quantum chemical calculations, specifically using the B3LYP-D3BJ/def2-TZVP level of theory, have been employed to determine the equilibrium structure of this compound. unibo.itunibo.it These calculations provide a theoretical model of the molecule's geometry, including bond lengths and angles. The results from these computations show good agreement with the experimental structure determined from the rotational constants of various isotopologues, thereby validating the accuracy of both the experimental and theoretical approaches in defining the positions of the carbon skeleton and the tert-butyl groups. unibo.itunibo.it

Below is a table showcasing the experimental and theoretical rotational constants for the parent isotopologue of this compound.

| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) |

| A | 1529.752 | 1530.1 |

| B | 919.263 | 918.7 |

| C | 681.458 | 681.1 |

Table 1: Comparison of experimental and theoretical rotational constants for this compound.

Mapping the Energy Landscape for Intramolecular Dynamics

To understand the tunnelling phenomena observed in the rotational spectrum, a one-dimensional flexible model has been used to analyze the potential energy surface associated with the hydroxyl group's torsional motion. unibo.itunibo.it This analysis reveals a double-minimum potential, with a barrier separating the two equivalent positions of the hydroxyl group's hydrogen atom. unibo.itmdpi.com The height of this barrier has been estimated to be approximately 1000(100) cm⁻¹. unibo.itunibo.itmdpi.comnih.gov This double-minimum potential function effectively describes the large amplitude motion of the hydroxyl group and provides a quantitative basis for the observed tunnelling splitting in the spectrum. mdpi.comresearcher.life

Spectroscopic Investigations of Intermolecular Interactions

The formation of a van der Waals-bonded complex between this compound (2,6-DTBP) and a single argon atom has been successfully achieved and characterized using rotational spectroscopy. mdpi.comresearcher.life This type of complex is generated in a supersonic jet expansion, where a mixture of argon and helium is passed over the heated vapors of 2,6-DTBP. mdpi.com The resulting molecular cluster provides a unique environment to study weak intermolecular forces and the subtle changes they induce in molecular structure and dynamics.

Quantum chemical calculations have been instrumental in predicting the structure of the 2,6-DTBP–Ar complex. mdpi.com These calculations indicate that the most stable configuration is a π-bound arrangement, where the argon atom is positioned above the aromatic ring of the 2,6-DTBP molecule. mdpi.comresearcher.life This is similar to adducts observed between noble gases and other aromatic rings like benzene or pyridine. mdpi.com The experimentally derived structural parameters from rotational spectroscopy have confirmed this π-bound configuration. mdpi.comresearcher.life

The rotational spectrum of the 2,6-DTBP–Ar complex exhibits distinct features that provide insight into its structure and dynamics. A notable characteristic is the presence of fine and hyperfine tunneling components in the microwave spectrum. mdpi.comresearcher.life A significant spectral doubling is observed, with two clusters of lines separated by approximately 179 MHz. mdpi.comnih.gov This splitting is attributed to the torsional motion of the hydroxyl group, a phenomenon also observed in the 2,6-DTBP monomer, although the splitting decreases from about 190 MHz in the monomer to 179 MHz in the complex upon the addition of the argon atom. mdpi.comunibo.it

Further complexity arises as each component of this main doublet is further split into three finer components, with separations of less than 1 MHz. mdpi.comnih.gov The origin of this threefold fine structure is hypothesized to be linked to internal motions within the tert-butyl groups, though this requires more detailed investigation for a complete understanding. mdpi.comnih.gov

The intramolecular dynamics of the complex are dominated by the large-amplitude torsional motion of the hydroxyl group. mdpi.com A one-dimensional flexible model has been used to describe this tunneling phenomenon, which arises from the movement of the hydroxyl group between two equivalent positions. mdpi.comunibo.it This motion is described by a double-minimum potential function with a significant energy barrier. mdpi.comunibo.it

| Parameter | 2,6-DTBP Monomer | 2,6-DTBP–Ar Complex |

|---|---|---|

| Primary Spectral Splitting (Hydroxyl Torsion) | ~190 MHz | ~179 MHz |

| Barrier to Hydroxyl Torsion | 1000(100) cm⁻¹ | ~1000(100) cm⁻¹ |

| Fine Structure Splitting | < 1 MHz (three components) | < 1 MHz (three components) |

The study of this compound provides a valuable opportunity for the exploration of various types of non-covalent interactions (NCIs). mdpi.com Within the 2,6-DTBP monomer itself, interactions occur between the hydroxyl group and the two bulky tert-butyl groups. mdpi.com The formation of the van der Waals complex with argon introduces further NCIs, primarily the π-interaction between the argon atom and the electron cloud of the benzene ring. mdpi.com

Computational analyses, such as symmetry-adapted perturbation theory, can be employed to determine the intermolecular interaction energy of such complexes. nih.gov In the case of the 2,6-DTBP–Ar complex, the primary interaction is the dispersion force between the argon atom and the aromatic ring. mdpi.com The steric hindrance provided by the two ortho tert-butyl groups influences the position of the hydroxyl group, which is found to be coplanar with the benzene ring. nih.govscispace.com This steric congestion is also responsible for inhibiting intermolecular hydrogen bonding between 2,6-DTBP molecules in the solid state. nih.govscispace.com The shortest intermolecular O---O distance is reported as 3.1008 (11) Å, with an O-H---O angle of 117.3 (16)°, which is not indicative of a typical hydrogen bond. nih.gov

The investigation of the 2,6-DTBP–Ar complex has revealed that the argon atom is situated off the plane of symmetry of the benzene ring in the most stable conformers. mdpi.comresearcher.life The π-bound configuration, with the argon atom engaging the aromatic ring's electron cloud, is the key non-covalent interaction in this van der Waals complex. mdpi.comresearcher.life

Oxidative Chemistry and Antioxidant Mechanisms of 2,6 Di Tert Butylphenol

Radical Scavenging Activity and Inhibition Kinetics

The primary antioxidant function of 2,6-DTBP involves its ability to interrupt radical-driven autoxidation chain reactions. It achieves this by donating a hydrogen atom to reactive radicals, a process that is both thermodynamically favorable and kinetically efficient due to the compound's unique molecular architecture.

The core of 2,6-DTBP's radical scavenging capability lies in the hydrogen atom abstraction from its phenolic hydroxyl (-OH) group. The two bulky tert-butyl groups flanking the hydroxyl group play a crucial role; they sterically hinder the hydroxyl oxygen, which influences the reactivity of the molecule. cmu.edu This steric hindrance makes the O-H bond weaker and more susceptible to homolytic cleavage. The ease of breaking this O-H bond, often evaluated by the bond dissociation energy (BDE), is a key determinant of its antioxidant action. unibo.it When 2,6-DTBP encounters a free radical (R•), it readily donates the hydrogen atom from its hydroxyl group to neutralize the radical and terminate the chain reaction. researchgate.net

The general mechanism can be represented as: Ar-OH + R• → Ar-O• + RH

Here, Ar-OH is 2,6-di-tert-butylphenol (B90309) and Ar-O• is the resulting phenoxyl radical. Kinetic studies have shown that steric crowding around the hydroxyl group is a significant factor in the rates of hydrogen transfer to alkyl radicals. cmu.edu

Upon donating the hydrogen atom, 2,6-DTBP is converted into a 2,6-di-tert-butylphenoxyl radical. A critical feature of effective phenolic antioxidants is the stability of this resulting radical. The phenoxyl radical derived from 2,6-DTBP is relatively stable and unreactive, which prevents it from initiating new oxidation chains. researchgate.net

The stability of the 2,6-di-tert-butylphenoxyl radical is attributed to two main factors:

Steric Shielding : The two large tert-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from participating in further reactions, such as dimerization or reacting with other molecules. acs.org

Electron Delocalization : The unpaired electron on the oxygen atom is delocalized over the aromatic ring, distributing the radical character and increasing its stability.

This inherent stability ensures that the phenoxyl radical does not propagate the radical chain reaction, effectively breaking the oxidation cycle. researchgate.net The formation of these stable radicals has been confirmed and studied using techniques like Electron Spin Resonance (ESR) spectroscopy. researchgate.net

By efficiently scavenging radicals, 2,6-DTBP and its derivatives are effective inhibitors of radical chain reactions, a prominent example being lipid peroxidation. Lipid peroxidation is a detrimental process that damages cell membranes and is implicated in various pathological conditions. In model systems of nonenzymatic, iron-induced lipid peroxidation in human erythrocyte membranes, derivatives of this compound have demonstrated significant antioxidant activity. researchgate.net

These compounds reduce the concentration of secondary lipid peroxidation products, indicating their ability to interrupt the oxidative cascade. researchgate.net The mechanism is consistent with that of other chain-breaking antioxidants, where the phenol (B47542) intercepts peroxyl radicals (ROO•), which are key intermediates in the lipid peroxidation chain reaction, thereby preventing the propagation of damage.

Inhibition of Lipid Peroxidation by this compound Derivatives

Comparison of the antioxidant efficiency of this compound and its derivatives in reducing secondary products of lipid peroxidation in human erythrocyte membranes. Data sourced from a study on nonenzymatic Fe²⁺-induced lipid peroxidation. researchgate.net

| Compound | Antioxidant Efficiency (%) |

|---|---|

| This compound | 14 |

| 3,5-di-tert-butyl-4-hydroxybenzohydrazide | 37 |

| 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propane-1,2-dione dioxime | 26 |

| 2,6-di-tert-butyl-4-mercaptophenol | 21 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 22 |

Mechanistic Studies of Catalytic Oxidation

While valued for its antioxidant properties, 2,6-DTBP can also undergo oxidation, particularly in the presence of catalysts. These reactions are of significant interest for synthesizing valuable chemical intermediates.

The oxidation of 2,6-DTBP by molecular oxygen can be effectively catalyzed by various transition metal complexes. Copper(II) Schiff base complexes, for instance, have been shown to be active catalysts for this transformation. researchgate.nettandfonline.com The catalytic cycle often involves the formation of a copper(II)-phenolate species as an initial step. tandfonline.com This is followed by an electron transfer process where the phenol is oxidized, and Cu(II) is reduced to Cu(I). The reduced Cu(I) complex is then reoxidized by molecular oxygen, completing the catalytic cycle. tandfonline.com The reaction mechanism can involve the reversible formation of metal-dioxygen adducts. researchgate.nettandfonline.com

Other metal complexes, such as cobalt(II) phthalocyanine (B1677752) derivatives and binucleating macrocyclic complexes, also demonstrate catalytic activity. sid.irscispace.com In these systems, the metal center plays a crucial role in activating molecular oxygen, facilitating the oxidation of the phenolic substrate. sid.ir The reaction rate can be influenced by factors such as the pH of the medium, with the phenoxide anion often being the more active species. sid.ir

The catalytic oxidation of 2,6-DTBP typically yields two primary types of products: benzoquinones and diphenoquinones. The selectivity towards a specific product can be controlled by the choice of catalyst and reaction conditions.

3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (DPQ) : This product is formed through the oxidative coupling of two 2,6-di-tert-butylphenoxyl radicals. Many catalytic systems, particularly those involving copper(II) Schiff bases, show high selectivity for DPQ, with yields reported to be between 91% and 100%. tandfonline.comresearchgate.netresearchgate.net

2,6-Di-tert-butyl-1,4-benzoquinone (QN) : This product results from the oxidation of the phenol ring itself. Some catalytic systems produce a mixture of both DPQ and QN. sid.ir For example, the oxidation catalyzed by tetrasodium (B8768297) phthalocyaninatocobalt(II) tetrasulfonate has been shown to yield both products. sid.ir

The formation of these compounds is significant as they are valuable intermediates in the synthesis of various specialty chemicals. researchgate.net

Product Yields in Catalytic Oxidation of 2,6-DTBP

Yields of diphenoquinone (B1195943) (DPQ) from the oxidation of this compound using various copper(II) Schiff base complexes as catalysts. tandfonline.com

| Catalyst (Copper(II) Complex) | Yield of DPQ (%) |

|---|---|

| Cu(dCl,dCl,dMeSalen) | 98 |

| Cu(dBr,dBr,dMeSalen) | 91 |

| Cu(dI,dI,dMeSalen) | 100 |

| Cu(dCl,dBr,dMeSalen) | 95 |

Catalytic Cycle and Reactive Intermediates

The antioxidant action of this compound (2,6-DTBP) involves a catalytic cycle centered on its ability to donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. This process generates a stable, sterically hindered phenoxyl radical, which is the primary reactive intermediate. The cycle begins when 2,6-DTBP intercepts a free radical (R•), donating its hydroxyl hydrogen to terminate the radical chain reaction and forming the 2,6-di-tert-butylphenoxyl radical.

This phenoxyl radical is relatively stable and unreactive due to two main factors: the delocalization of the unpaired electron across the aromatic ring and the significant steric hindrance provided by the two bulky tert-butyl groups at the ortho positions. This stability prevents the phenoxyl radical from initiating new oxidation chains, a crucial feature of effective antioxidants.

The catalytic nature of its function is demonstrated as the phenoxyl radical can further react to regenerate an antioxidant species or form stable non-radical products. The fate of the 2,6-di-tert-butylphenoxyl radical can follow several pathways. A key pathway involves the dimerization of two phenoxyl radicals, which leads to the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. Another significant oxidation product is 2,6-di-tert-butyl-1,4-benzoquinone. The formation of these stable end-products effectively removes radicals from the system.

Evaluation of Antioxidant Efficacy in Model Systems

The antioxidant efficacy of this compound and its derivatives is frequently evaluated using various in vitro assays that measure their ability to scavenge free radicals or inhibit oxidation.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to assess radical scavenging ability. While some studies note that the steric hindrance of tert-butylphenols can sometimes limit their reactivity in this assay, derivatives of this compound have demonstrated significant scavenging activity. For instance, certain modified 2,6-di-tert-butylphenols have shown potent activity in the DPPH assay, indicating their capacity for hydrogen atom donation.

The CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay is another electron transfer-based method. It measures the capacity of an antioxidant to reduce the cupric ion (Cu²⁺) to the cuprous ion (Cu⁺). The CUPRAC method is advantageous as it is carried out at a physiological pH and is applicable to both hydrophilic and lipophilic antioxidants. Phenolic compounds are effectively oxidized by the Cu(II)-neocuproine reagent used in this assay, making it a suitable method for evaluating the antioxidant power of 2,6-DTBP.

In assays measuring the inhibition of linoleic acid oxidation , phenolic antioxidants like 2,6-DTBP demonstrate their ability to prevent lipid peroxidation. By donating a hydrogen atom, they interrupt the chain reaction of lipid radical formation. Derivatives of this compound have shown high efficiency in inhibiting nonenzymatic lipid peroxidation in models using human erythrocyte membranes.

Table 1: Comparative Antioxidant Activity in DPPH Assay

| Compound | Relative DPPH Scavenging Activity | Reference Compound |

|---|---|---|

| This compound derivatives | High | BHT |

| Butylated Hydroxytoluene (BHT) | High | - |

| 2,4-di-tert-butylphenol (B135424) | Lower than BHT | BHT |

The protective effects of this compound against oxidative damage have been investigated in biological systems. In ex vivo studies using rat liver homogenates , derivatives of 2,6-DTBP have been shown to inhibit lipid peroxidation. This demonstrates their ability to protect biological membranes from oxidative damage in a complex tissue environment.

Structure-Activity Relationships in Antioxidant Performance

The two tert-butyl groups at the ortho positions (2 and 6) relative to the hydroxyl group are a defining structural feature of this compound and are critical to its antioxidant function. This substitution provides significant steric hindrance around the phenolic hydroxyl group.

This steric crowding has several important consequences for its antioxidant activity:

Stabilization of the Phenoxyl Radical : After donating the hydrogen atom to a free radical, the resulting 2,6-di-tert-butylphenoxyl radical is highly stabilized. The bulky tert-butyl groups physically obstruct the oxygen atom, preventing it from easily participating in further reactions that could propagate oxidation. This makes the radical persistent and less likely to initiate new radical chains.

Prevention of Dimerization : The steric bulk hinders the dimerization of the phenoxyl radical through pathways other than C-C coupling at the para position, contributing to its stability and effectiveness as a chain-breaking antioxidant.

Modulation of Reactivity : While essential for stabilizing the radical, extreme steric hindrance can also reduce the rate of reaction between the phenol and certain free radicals. However, for many types of radicals, the hindrance strikes an effective balance, allowing for efficient scavenging while maintaining the stability of the resulting phenoxyl radical.

The chemical nature of the substituents on the phenol ring significantly influences antioxidant activity. The tert-butyl groups in this compound are alkyl groups, which act as electron-donating groups through an inductive effect.

This electronic effect enhances the antioxidant performance in the following ways:

Weakening the O-H Bond : By donating electron density to the aromatic ring, the tert-butyl groups increase the electron density on the phenolic oxygen atom. This destabilizes the O-H bond, lowering its bond dissociation energy (BDE). A lower BDE means that the hydrogen atom can be more easily abstracted by a free radical, making 2,6-DTBP a more reactive and efficient antioxidant.

Stabilizing the Cation Radical : The electron-donating nature of the alkyl groups also helps to stabilize the radical cation that can form as an intermediate in some antioxidant mechanisms, such as single-electron transfer followed by proton transfer (SET-PT).

In essence, the combination of steric hindrance and electron-donating properties makes this compound a highly effective chain-breaking antioxidant. The steric effects confer stability to the resulting phenoxyl radical, while the electronic effects enhance the initial radical-scavenging reactivity.

Synergistic Antioxidant Systems

Interactions with Other Phenolic Antioxidants (e.g., BHA, BHT, TBP)

When this compound is combined with other hindered phenolic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and 2,4,6-tri-tert-butylphenol (B181104) (TBP), a synergistic effect is often observed. iiarjournals.orgiiarjournals.org This enhanced antioxidant activity is particularly notable in combinations of BHT and BHA. iiarjournals.orgiiarjournals.org Studies have shown that these mixtures can provide greater protection against oxidative degradation than either antioxidant used alone. iiarjournals.orgiiarjournals.org

The mechanism behind this synergy often involves the regeneration of the more potent antioxidant by the less potent one. In a mixture, one antioxidant can donate a hydrogen atom to the phenoxy radical of another, thereby regenerating the original antioxidant and allowing it to scavenge more free radicals. For instance, in a mixture of BHT and TBP, it is proposed that phenoxy radicals of both antioxidants are formed, and they can interact with each other, ultimately leading to the termination of the oxidation chain reaction. iiarjournals.org

Research on the anti-inflammatory effects of these combinations has provided insights into their synergistic antioxidant actions. For example, the combination of BHT and BHA has been shown to have a strong inhibitory effect on the expression of inflammatory mediators like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNF-α). iiarjournals.orgresearchgate.net The effectiveness of this inhibition was found to be dependent on the molar ratio of the two antioxidants. iiarjournals.orgiiarjournals.org

Table 1: Effect of BHT and BHA Combinations on Cox2 Gene Expression This table illustrates the synergistic inhibitory effect of different molar ratios of BHT and BHA on the lipopolysaccharide (LPS)-stimulated expression of the Cox2 gene in RAW264.7 cells. iiarjournals.orgresearchgate.netresearchgate.net

| Molar Ratio (BHT:BHA) | Inhibition of Cox2 Expression |

| 1:1 | Less marked inhibition |

| 1:2 | More marked inhibition |

| 2:1 | More marked inhibition |

The data suggests that a specific balance between the two antioxidants is crucial for achieving the maximum synergistic effect.

Formation of Bioactive Intermediates in Mixtures

The formation of such intermediates is a consequence of the reactions of the initial phenoxy radicals. After a hindered phenolic antioxidant donates a hydrogen atom to a free radical, it forms a stable phenoxy radical. These radicals can then undergo further reactions, including dimerization or cross-coupling with other phenoxy radicals, to form new compounds. iiarjournals.org In the case of BHT, intermediates such as BHT-quinone and stilbenequinone can also be formed. iiarjournals.org

The generation of these bioactive intermediates can contribute to the synergistic antioxidant activity observed in mixtures. nih.gov It is believed that these newly formed compounds may possess their own radical-scavenging capabilities or can influence the regeneration of the primary antioxidants. iiarjournals.org The complex interplay between the parent antioxidants and their reaction products results in a more robust and efficient antioxidant system.

Biomedical and Pharmacological Research on 2,6 Di Tert Butylphenol and Its Derivatives

Antioxidant Effects in Biological Systems

Neuroprotective Properties and Mechanisms (e.g., against Glutamate-induced Oxidative Toxicity)

2,6-Di-tert-butylphenol (B90309) has demonstrated significant neuroprotective capabilities, particularly in mitigating the harmful effects of glutamate-induced oxidative toxicity. In laboratory settings, this compound has been shown to protect neuronal cells from cytotoxicity caused by excessive glutamate. The primary mechanism behind this protection is the reduction of mitochondrial superoxide (B77818) anion and lipid reactive oxygen species (ROS). By scavenging these harmful free radicals, this compound helps to preserve the integrity and function of neurons that would otherwise be damaged by oxidative stress.

Protection Against Ischemic Stroke Models

The neuroprotective effects of this compound extend to models of ischemic stroke. In animal studies, it has shown notable anti-ischemic effects. Administration of the compound in a rat model of ischemic stroke led to improved motor-related behavioral skills and a reduction in stroke-related gliosis in the striatum. Gliosis is the proliferation of glial cells in response to central nervous system injury, and its reduction suggests a lessening of the inflammatory and scarring response to the ischemic event. These findings indicate that this compound has the potential to protect the brain from the damaging cascade of events that occur during and after a stroke.

Mitigation of Free-Radical-Mediated Nephrotoxicity

DNA Oxidative-Damage Protection Mechanisms

While direct experimental studies on this compound's mechanisms for protecting DNA from oxidative damage are limited, computational studies on structurally similar compounds like 2,4-di-tert-butylphenol (B135424) and 2,6-di-sec-butylphenol (B1583072) provide valuable insights. These theoretical models propose that the primary mechanism of antioxidant action is the scavenging of hydroxyl radicals (•OH), which are highly reactive and can cause significant DNA damage.

The process is believed to occur through hydrogen abstraction from the phenolic hydroxyl group by the •OH radical. This action generates a more stable phenoxyl free radical. These phenoxyl radicals are then eliminated in a termination stage, either by reacting with other radicals or through self-annihilation. This process effectively neutralizes the harmful hydroxyl radicals, preventing them from interacting with and damaging DNA. This theoretical framework suggests a likely mechanism by which this compound could exert its protective effects against DNA oxidation.

Antimicrobial Activities

Antifungal Activity (e.g., against Candida albicans)

There is a notable body of research on the antifungal properties of the isomeric compound, 2,4-di-tert-butylphenol, particularly against the opportunistic pathogen Candida albicans. Studies have shown that 2,4-di-tert-butylphenol exhibits potent fungicidal action, even at concentrations where common antifungal medications like fluconazole (B54011) are less effective. Its mechanisms of action include the inhibition of hyphal development, a critical step in the initial adhesion of C. albicans, and the disruption of biofilms, which are protective communities of the fungus that contribute to its resistance to treatment. Furthermore, 2,4-di-tert-butylphenol has been observed to inhibit the production of crucial virulence factors such as hemolysins, phospholipases, and secreted aspartyl proteinases, which are necessary for the invasion of host tissues by C. albicans. However, specific research detailing the antifungal activity of this compound against Candida albicans is not as prevalent in the current scientific literature.

Antibacterial Properties

Research into the antibacterial properties of this compound and its derivatives has yielded varied results. While the parent compound, this compound, has been reported to exhibit no significant antibacterial activity against a range of bacterial strains, certain derivatives have demonstrated notable antibacterial efficacy.

One study investigating the antimicrobial activities of various di-tert-butylphenol isomers found that this compound (2,6-DTBP) showed no activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus, and Cutibacterium acnes. nih.govmdpi.com In the same study, no inhibition of bacterial growth was observed in the presence of 2,6-DTBP at a concentration of 16 µg/mL against Bacillus cereus. mdpi.com

However, modifications to the this compound scaffold have led to the development of derivatives with antibacterial potential. For instance, a study on 2,4-di-tert-butyl-6-(((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)imino)methyl)phenol, a derivative of the related 2,4-di-tert-butylphenol, demonstrated antibacterial activity. This particular compound was effective against Klebsiella oxytoca and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) of 500 µg/mL for both strains. This suggests that the introduction of specific functional groups to the di-tert-butylphenol core can confer antibacterial properties.

Further research is necessary to fully elucidate the structure-activity relationships of this compound derivatives and to explore their potential as novel antibacterial agents. The lack of activity of the parent compound highlights the importance of chemical modification in unlocking the therapeutic potential of this class of molecules.

Anticancer and Cytostatic Research

Cytotoxicity Mechanisms in Tumor Cell Lines

The cytotoxic effects of this compound and its derivatives have been investigated in various cancer cell lines, revealing mechanisms that are often linked to the generation of radical species and the induction of apoptosis.

A study on the cytotoxicity of 2- or 2,6-di-tert-butylphenols in human submandibular gland carcinoma (HSG) and human promyelocytic leukemia (HL-60) cells suggested that the toxicity of these compounds is dependent on radical reactions. nih.govresearchgate.net This was supported by the finding of a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), a measure of radical-scavenging activity. nih.gov

A specific derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to induce apoptosis in several cancer cell lines, including C6 glioma, MDA-MB-231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma), and HCT-15 (human colorectal adenocarcinoma) cells. nih.govnih.govkjpp.net The pro-apoptotic activity of this compound is mediated through the mitochondrial-dependent intrinsic pathway, as evidenced by the decreased levels of procaspase-3 and -9 and the increased levels of their cleaved, active forms. nih.gov Furthermore, the anti-apoptotic protein Bcl-2 was also downregulated in cells treated with KTH-13-t-Bu. nih.gov The cytotoxic effects of this derivative are also linked to the suppression of the Src/AKT-STAT3 signaling cascade, which is a key pathway for cell survival. nih.govnih.govkjpp.net

The table below summarizes the cytotoxic activity of 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| C6 | Glioma | 21.1 |